molecular formula C7H4I2O2 B2861481 3-Hydroxy-2,4-diiodobenzaldehyde CAS No. 1065546-09-9

3-Hydroxy-2,4-diiodobenzaldehyde

Cat. No.: B2861481
CAS No.: 1065546-09-9
M. Wt: 373.916
InChI Key: WMLTXKSQZIRHGV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-diiodobenzaldehyde: is an organic compound with the molecular formula C7H4I2O2 It is characterized by the presence of two iodine atoms, a hydroxyl group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde typically involves the iodination of 3-hydroxybenzaldehyde. One common method includes the following steps:

    Starting Material: 3-Hydroxybenzaldehyde.

    Reagents: Iodine (I2) and hydrogen peroxide (H2O2).

    Reaction Conditions: The reaction is carried out in an aqueous medium.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2,4-diiodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: 3-Hydroxy-2,4-diiodobenzoic acid.

    Reduction: 3-Hydroxy-2,4-diiodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,4-diiodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4-diiodobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for studying molecular interactions .

Comparison with Similar Compounds

    3-Hydroxybenzaldehyde: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    2,4-Diiodobenzaldehyde: Lacks the hydroxyl group, which affects its solubility and reactivity.

    3-Hydroxy-4-iodobenzaldehyde: Contains only one iodine atom, resulting in different chemical properties and reactivity.

Uniqueness: 3-Hydroxy-2,4-diiodobenzaldehyde is unique due to the presence of both hydroxyl and aldehyde groups along with two iodine atoms. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research .

Properties

IUPAC Name

3-hydroxy-2,4-diiodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLTXKSQZIRHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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